2-(4-Chlorophenyl)-N~1~-[2-oxo-2-(4-toluidino)ethyl]acetamide
Description
2-(4-Chlorophenyl)-N~1~-[2-oxo-2-(4-toluidino)ethyl]acetamide is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chlorophenyl group and a toluidino group, making it a subject of interest in various scientific research fields.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(4-methylanilino)-2-oxoethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-12-2-8-15(9-3-12)20-17(22)11-19-16(21)10-13-4-6-14(18)7-5-13/h2-9H,10-11H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPCXVQKAXJYQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CNC(=O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-N~1~-[2-oxo-2-(4-toluidino)ethyl]acetamide typically involves the reaction of 4-chlorophenylacetic acid with 4-toluidine in the presence of acetic anhydride. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process includes purification steps such as recrystallization and chromatography to obtain a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-N~1~-[2-oxo-2-(4-toluidino)ethyl]acetamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Chlorophenyl)-N~1~-[2-oxo-2-(4-toluidino)ethyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-N~1~-[2-oxo-2-(4-toluidino)ethyl]acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methylphenyl)-2-({5-[(5-{[2-oxo-2-(4-toluidino)ethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
- N-(4-Bromophenyl)-2-oxo-2-((2Z)-2-{2-oxo-1-[2-oxo-2-(3-toluidino)ethyl]-1,2-dihydro-3H-indol-3-ylidene}hydrazino)acetamide
- N-(2-Methylphenyl)-2-({4-(3-methylphenyl)-5-[(4-(3-methylphenyl)-5-{sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
Uniqueness
2-(4-Chlorophenyl)-N~1~-[2-oxo-2-(4-toluidino)ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
